

An In-depth Technical Guide to 2-Iodobenzophenone: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodobenzophenone**

Cat. No.: **B1349951**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Iodobenzophenone**, a halogenated aromatic ketone of significant interest in organic synthesis and as a precursor in the development of novel chemical entities. While a singular "discovery" of this compound is not prominently documented, its existence is a direct consequence of the development of foundational reactions in organic chemistry. This document details the historical context of its synthesis, its physicochemical properties, spectroscopic characterization, and detailed experimental protocols for its preparation.

Historical Context and Discovery

The history of **2-Iodobenzophenone** is intrinsically linked to the advent of two pivotal named reactions in organic chemistry: the Friedel-Crafts reaction and the Grignard reaction. Although a specific date or individual credited with the first synthesis of **2-Iodobenzophenone** is not clearly recorded in the annals of chemical literature, its preparation became feasible following these discoveries.

The Friedel-Crafts Reaction (1877): Developed by Charles Friedel and James Crafts, this reaction provided a method to form carbon-carbon bonds by acylating or alkylating an aromatic

ring. The acylation variant, using an acyl halide and a Lewis acid catalyst, offered a direct pathway to aromatic ketones. The synthesis of **2-Iodobenzophenone** via the Friedel-Crafts acylation of iodobenzene with benzoyl chloride is a classic application of this methodology.

The Grignard Reaction (1900): Victor Grignard's discovery of organomagnesium reagents revolutionized organic synthesis. The reaction of an aryl Grignard reagent with a benzonitrile derivative or a benzaldehyde followed by oxidation provided an alternative and versatile route to unsymmetrical benzophenones, including **2-Iodobenzophenone**.

It is highly probable that **2-Iodobenzophenone** was first synthesized in the late 19th or early 20th century as a straightforward application of these newly discovered synthetic methods, likely as an intermediate for further chemical exploration rather than a target molecule of primary interest at the time.

Physicochemical Properties

2-Iodobenzophenone is a solid at room temperature with the following properties:

Property	Value	Reference
Molecular Formula	C ₁₃ H ₉ IO	[1]
Molecular Weight	308.11 g/mol	[1]
Melting Point	31-32 °C	[1]
Boiling Point	143 °C at 0.3 Torr	[1]
Density	1.624 g/cm ³ (predicted)	

Spectroscopic Characterization

The structural elucidation of **2-Iodobenzophenone** is confirmed through various spectroscopic techniques.

3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would be expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the nine protons on the two phenyl rings. The

protons on the iodinated ring would be expected to show distinct splitting patterns due to the influence of the iodine and carbonyl groups.

3.2. ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum will display a characteristic signal for the carbonyl carbon (C=O) typically in the range of δ 190-200 ppm. The spectrum will also show signals for the 12 aromatic carbons, with the carbon bearing the iodine atom exhibiting a characteristic chemical shift.

3.3. Infrared (IR) Spectroscopy

The IR spectrum of **2-Iodobenzophenone** is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1670 cm^{-1} . Other significant absorptions include those for aromatic C-H stretching (around 3000-3100 cm^{-1}) and C=C stretching vibrations in the aromatic rings (around 1450-1600 cm^{-1}). The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

3.4. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M^+) at m/z 308, corresponding to the molecular weight of the compound. Prominent fragment ions would be expected from the loss of iodine ($\text{M}-127$) and the benzoyl cation (m/z 105).

Experimental Protocols for Synthesis

Detailed methodologies for the two primary synthetic routes to **2-Iodobenzophenone** are provided below.

4.1. Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of **2-Iodobenzophenone** from iodobenzene and benzoyl chloride.

Diagram of the Friedel-Crafts Acylation Workflow:



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Workflow for Friedel-Crafts Acylation of Iodobenzene.

Materials:

- Iodobenzene
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous carbon disulfide (CS_2) or dichloromethane (CH_2Cl_2)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

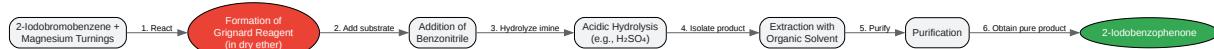
- In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (1.1 eq) in anhydrous carbon disulfide.
- A mixture of iodobenzene (1.0 eq) and benzoyl chloride (1.0 eq) is added dropwise to the stirred suspension at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

- The reaction mixture is cooled to room temperature and poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
- The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

4.2. Synthesis via Grignard Reaction

This protocol outlines the synthesis of **2-Iodobenzophenone** from 2-iodobromobenzene and benzonitrile.

Diagram of the Grignard Reaction Workflow:



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*Workflow for Grignard Synthesis of **2-Iodobenzophenone**.*

Materials:

- 2-Iodobromobenzene
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine (crystal for initiation)

- Benzonitrile
- Sulfuric acid (10% aqueous solution)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

- In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq) and a crystal of iodine.
- A solution of 2-iodobromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction is initiated by gentle warming if necessary.
- After the magnesium has reacted, the Grignard solution is cooled in an ice bath.
- A solution of benzonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring.
- The reaction mixture is then stirred at room temperature for 2-3 hours.
- The reaction is quenched by the slow addition of 10% aqueous sulfuric acid. The mixture is then heated to reflux for 1 hour to ensure complete hydrolysis of the intermediate imine.
- After cooling, the organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Applications in Synthesis

2-Iodobenzophenone serves as a versatile building block in organic synthesis. The presence of the iodine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the 2-position. The carbonyl group can be transformed into other functionalities, such as alcohols, alkenes, and

heterocycles. These characteristics make **2-Iodobenzophenone** a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science.

Conclusion

While the specific "discovery" of **2-Iodobenzophenone** may not be a celebrated event in chemical history, its synthesis and utility are a direct result of the groundbreaking work of chemists like Friedel, Crafts, and Grignard. This technical guide provides a consolidated resource for researchers, offering historical context, key physicochemical and spectroscopic data, and detailed, reliable protocols for its preparation, thereby facilitating its application in modern chemical research and development.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Iodobenzophenone: Discovery, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349951#discovery-and-history-of-2-iodobenzophenone>]

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